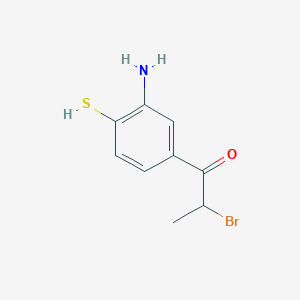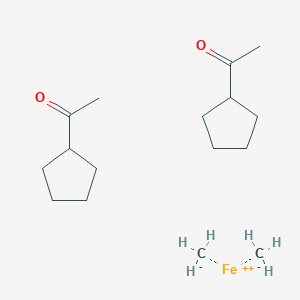
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS. It is a brominated ketone with a fluorine and thiol group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thiol group can form disulfide bonds with other thiol-containing molecules. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(4-fluorophenyl)propan-2-one
- 1-Bromo-3-(3-chloro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(3-fluoro-4-hydroxyphenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is unique due to the presence of both a fluorine and a thiol group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8BrFOS |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
1-bromo-3-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |
Clave InChI |
KTLAESFRLUFLRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)
![2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)




![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)


